molecular formula C16H23F3N2 B5886322 1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

Cat. No. B5886322
M. Wt: 300.36 g/mol
InChI Key: RUSSTLDACLHLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is a chemical compound that belongs to the class of psychoactive substances known as synthetic cathinones. It is commonly referred to as 3F-PPP, and it was first synthesized in 2010. This compound has gained attention in the scientific community due to its potential use as a research chemical. In

Mechanism of Action

The mechanism of action of 3F-PPP involves the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria and increased motivation. Additionally, 3F-PPP has been shown to have affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3F-PPP are not well understood. However, studies have shown that it can increase dopamine levels in the brain, which can lead to feelings of euphoria and increased motivation. Additionally, 3F-PPP has been shown to have analgesic properties, which may make it useful in the development of pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using 3F-PPP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the mechanisms of addiction and substance abuse. Additionally, its analgesic properties may make it useful in the development of pain medications. However, the limitations of using 3F-PPP in lab experiments include its potential for abuse and the lack of knowledge regarding its long-term effects on the central nervous system.

Future Directions

Future research on 3F-PPP could focus on its potential use as a treatment for addiction and substance abuse. Additionally, studies could investigate its analgesic properties and potential use in pain management. Further research is also needed to understand the long-term effects of 3F-PPP on the central nervous system and its potential for abuse.

Synthesis Methods

The synthesis of 1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine involves the reaction of piperidine with 3-(trifluoromethyl)benzaldehyde, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-bromopropane to yield 3F-PPP. The purity of the final product can be improved through recrystallization and chromatography.

Scientific Research Applications

3F-PPP has been used in scientific research to investigate its effects on the central nervous system. It is a potent dopamine reuptake inhibitor and has been shown to increase dopamine levels in the brain. This makes it a potential candidate for studying the mechanisms of addiction and substance abuse. Additionally, 3F-PPP has been shown to have analgesic properties, which may make it useful in the development of pain medications.

properties

IUPAC Name

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2/c1-2-8-21-9-6-15(7-10-21)20-12-13-4-3-5-14(11-13)16(17,18)19/h3-5,11,15,20H,2,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSTLDACLHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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